molecular formula C11H10Cl2N2 B1434862 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride CAS No. 1803598-55-1

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride

Cat. No.: B1434862
CAS No.: 1803598-55-1
M. Wt: 241.11 g/mol
InChI Key: OKFWHSLNHNKSJT-UHFFFAOYSA-N
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Description

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 2-position and a pyridin-4-ylmethyl group at the 6-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.

  • Molecular formula: Likely C₁₁H₁₀Cl₂N₂ (inferred from analogs like 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, C₇H₈Cl₂N₂ ).
  • Reactivity: The chlorine substituent facilitates nucleophilic substitution reactions, while the pyridinylmethyl group may contribute to π-π stacking interactions in biological systems.
  • Applications: Pyridine derivatives are widely used as ligands in catalysis, intermediates in drug synthesis, and bioactive agents in agrochemicals .

Properties

IUPAC Name

2-chloro-6-(pyridin-4-ylmethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2.ClH/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9;/h1-7H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWHSLNHNKSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-55-1
Record name Pyridine, 2-chloro-6-(4-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803598-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chlorination of Methylpyridine Derivatives

A key step involves chlorination of methyl groups on a chloropyridine ring to form chloromethyl intermediates, which are then used for further substitution.

  • Starting Material: 2-chloro-4-methylpyridine or 2-chloro-6-methylpyridine.
  • Reagents: Thionyl chloride (SO2Cl2) as chlorinating agent, with radical initiators such as azobisisobutyronitrile.
  • Conditions: Dropwise addition of SO2Cl2 in an inert solvent (e.g., CCl4), reaction at 2–8 hours, temperature control to avoid side reactions.
  • Workup: pH adjustment with saturated sodium bicarbonate, vacuum distillation to isolate 2-chloro-4-chloromethylpyridine or analogous compounds.

Introduction of Pyridin-4-ylmethyl Group

The chloromethyl intermediate reacts with pyridin-4-yl-containing nucleophiles to form the desired 2-chloro-6-[(pyridin-4-yl)methyl]pyridine.

  • Nucleophile: Pyridin-4-ylmethyl amine or related derivatives.
  • Method: Nucleophilic substitution under controlled pH and temperature.
  • Solvents: Often polar aprotic solvents or aqueous media.
  • Yields: High yields reported when molar ratios and reaction times are optimized.

Formation of Hydrochloride Salt

  • The free base form is converted to hydrochloride by treatment with hydrochloric acid in an appropriate solvent.
  • This step enhances compound stability and facilitates purification.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Chlorination of methyl group SO2Cl2, radical initiator (e.g., azobisisobutyronitrile), CCl4 solvent 80–110 2–8 75–88 Radical initiator added in batches; pH adjusted post-reaction
Nucleophilic substitution Pyridin-4-ylmethyl amine, solvent (DMF or aqueous) 20–35 5–15 80–90 Controlled pH (6.0–8.0) for optimal substitution
Hydrochloride salt formation HCl in ethanol or water Ambient 1–3 Quantitative Final purification by recrystallization

Research Findings and Optimization Notes

  • The molar ratio of reagents is critical; for example, the molar ratio of SO2Cl2 to chloromethylpyridine is optimized between 0.5:1 and 3:1 to maximize chlorination efficiency without over-chlorination.
  • Radical initiators such as azobisisobutyronitrile provide controlled radical generation, improving selectivity and yield.
  • pH control during workup is essential to prevent hydrolysis or side reactions; pH is typically adjusted to mildly basic (pH 10–11.5) during chlorination and neutral to slightly acidic (pH 6–8) after substitution.
  • Extraction and purification steps involve organic solvents like ethyl acetate and drying agents such as anhydrous magnesium sulfate to ensure product purity.
  • Alternative synthetic routes involve reduction of cyanohydrins or amination of pyridinyl intermediates, but these are less common for this specific compound.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Chlorination of methylpyridine 2-chloro-4-methylpyridine SO2Cl2, radical initiator Radical chlorination High yield, scalable Requires careful temperature and pH control
Nucleophilic substitution 2-chloro-4-chloromethylpyridine Pyridin-4-ylmethyl amine Nucleophilic substitution Direct introduction of pyridinylmethyl group Sensitive to pH and solvent choice
Hydrochloride salt formation Free base intermediate HCl Salt formation Improves stability and isolation Requires careful solvent choice for recrystallization

Chemical Reactions Analysis

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Overview : 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride serves as a critical building block in the synthesis of various biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.

Key Applications :

  • Synthesis of Drug Candidates : The compound is involved in synthesizing novel pyridine derivatives with potential therapeutic effects. For instance, it has been used to create compounds that exhibit antimicrobial and anticancer properties.
  • Positive Allosteric Modulation : Research indicates that this compound may act as a positive allosteric modulator for glutamate receptors, suggesting its potential use in treating cognitive impairments and neurodegenerative diseases.

Biological Studies

Mechanism of Action : The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including neurotransmitter receptors. Studies have shown that it can enhance synaptic plasticity and memory formation by modulating NMDA receptor activity.

Case Studies :

  • Neuroprotective Effects : A study demonstrated that similar pyridine derivatives could improve cognitive functions in animal models by enhancing memory retention through NMDA receptor modulation.
  • Antimicrobial Activity : Derivatives synthesized from this compound showed significant activity against microbial strains such as E. coli and Bacillus mycoides, highlighting its potential in developing new antimicrobial agents.

Materials Science

Applications in Material Development : Pyridine derivatives, including this compound, are explored for their roles in developing materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride involves its interaction with specific molecular targets. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

A. Reactivity and Functional Groups

  • Chlorine Substituents : The chlorine atom in 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine HCl enhances electrophilicity, similar to 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl . However, fused-ring systems (e.g., pyrrolo-pyridine) exhibit restricted rotation, altering binding affinities.
  • Pyridinylmethyl vs. Carbonyl Chloride : Unlike 6-Methylpyridine-2-carbonyl chloride HCl , the target compound lacks an acylating group, reducing its reactivity toward nucleophiles but improving stability in aqueous media.

C. Physical Properties

  • Solubility : Hydrochloride salts (e.g., 6-Methylpyridine-2-carbonyl chloride HCl ) generally exhibit higher solubility in polar solvents compared to neutral analogs.
  • Molecular Weight : The target compound’s higher molecular weight (~249.12) vs. simpler analogs (e.g., 191.06 for 6-Chloro-pyrrolo-pyridine HCl ) may influence pharmacokinetics in drug design.

Notes on Contradictions and Limitations

  • Structural Ambiguities : lists multiple compounds under the same product code (CL 26691), including 2-Chloro-6-(trichloromethyl)pyridine and 2-Chlorotriethylamine HCl, which may cause confusion in referencing .
  • Limited Direct Data: The absence of explicit data on 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine HCl necessitates reliance on analogs, introducing uncertainty in property predictions.

Biological Activity

2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H10_{10}ClN2_2
  • Molecular Weight : Approximately 241.12 g/mol
  • Solubility : Exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Modulation of Neurotransmitter Receptors : The compound has shown potential as a positive allosteric modulator for glutamate receptors, particularly NMDA receptors. This interaction is crucial for enhancing synaptic plasticity and cognitive functions, making it a candidate for treating neurodegenerative diseases and cognitive impairments.
  • Antimicrobial Properties : Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. It may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50_{50} values for some derivatives were reported to be less than 5 μM, indicating potent activity .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0083 - 0.023 mg/mL
Enterococcus faecalis0.013 - 0.137 mg/mL
Pseudomonas aeruginosa0.011 - 0.077 mg/mL

These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The antiproliferative effects were assessed using various cancer cell lines:

Cell LineIC50_{50} Value (μM)
A549<5
MCF7<3
HCT116<3
PC3<5

These findings highlight the potential of this compound as a lead structure in anticancer drug development .

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the effects of similar pyridine derivatives on cognitive functions in animal models, demonstrating enhanced memory retention and synaptic plasticity associated with NMDA receptor modulation.
  • Synthesis and Derivative Exploration : Researchers synthesized several derivatives of this compound to explore structure-activity relationships (SAR). Modifications at specific positions on the pyridine ring significantly influenced biological activity, suggesting pathways for optimizing therapeutic efficacy .
  • Comparative Studies : Comparative studies with other pyridine derivatives revealed that the presence of electron-withdrawing groups, such as chlorine, significantly enhances biological activity against both microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride, and what factors influence reaction efficiency?

  • Methodology :

  • Nucleophilic substitution : Use pyridine derivatives with chloromethyl groups (e.g., 2-chloro-6-fluoropyridine) and react with pyridin-4-ylmethanol under polar aprotic solvents (DMF/DMSO) at 60–80°C. Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust stoichiometry of reagents (e.g., molar ratio of 1:1.2 for nucleophile), and use catalysts like K₂CO₃ to enhance substitution efficiency. Reaction yields (e.g., 84% in SNAR reactions) depend on temperature control and exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology :

  • 1H NMR : Confirm structural integrity by identifying proton environments (e.g., pyridyl methyl protons at δ 4.5–5.0 ppm and aromatic protons at δ 7.0–8.5 ppm) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste services .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and binding interactions of this compound?

  • Methodology :

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare docking scores with analogs to prioritize synthesis .

Q. What strategies can resolve contradictions in reported synthesis yields or by-product formation?

  • Methodology :

  • Cross-validation : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
  • By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or oxidation products) and adjust purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers design assays to evaluate the compound’s bioactivity and mechanism of action?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay for kinase activity) .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to determine IC₅₀ values. Include positive controls (e.g., cisplatin) for comparison .
  • Receptor binding studies : Radiolabel the compound and perform competitive binding assays with known ligands (e.g., for neurotransmitter receptors) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride
Reactant of Route 2
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2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride

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